N-Boc-2-methylamino-ethylamine hydrochloride
Description
N-Boc-2-methylamino-ethylamine hydrochloride is a derivative of ethylamine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is a key intermediate in the synthesis of various chemical entities, including peptide nucleic acid monomers. The Boc group is commonly used in peptide synthesis to protect the amine functionality from unwanted reactions during the coupling of amino acids .
Synthesis Analysis
The synthesis of related compounds such as ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride has been reported to be improved by the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate. This process yields the product in near quantitative yield and high purity without the need for chromatography. The resulting hydrochloride salt is a stable, nonhygroscopic solid that is convenient for handling and storage, which suggests that similar methods could be applicable for the synthesis of N-Boc-2-methylamino-ethylamine hydrochloride .
Molecular Structure Analysis
While the specific molecular structure of N-Boc-2-methylamino-ethylamine hydrochloride is not detailed in the provided papers, the structure of related compounds such as methylamine-borane and its derivatives have been investigated. These studies have revealed insights into the intermolecular interactions, particularly the N-H...H-B dihydrogen bonding. Such structural analyses are typically conducted using techniques like gas-phase electron diffraction (GED), X-ray diffraction, and quantum chemical calculations .
Chemical Reactions Analysis
The chemical behavior of amine-borane compounds, which are structurally related to N-Boc-2-methylamino-ethylamine, has been studied extensively. For instance, the catalytic dehydrocoupling/dehydrogenation of N-methylamine-borane leads to the formation of high molecular weight polyaminoboranes. These reactions are catalyzed by various transition metal complexes and can be influenced by factors such as temperature, solvent, and catalyst concentration .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-2-methylamino-ethylamine hydrochloride can be inferred from related compounds. For example, the hydrochloride salts of similar compounds are known to be stable and nonhygroscopic, which makes them suitable for long-term storage and handling. The tert-butyldimethylsilyl (TBDMS) derivatives of ethanolamines, which are structurally related, have been analyzed using gas chromatography-mass spectrometry (GC-MS), indicating that these compounds can be quantitatively analyzed and have specific retention times and mass spectra .
Scientific Research Applications
Organoboron Compound Synthesis
The compound N-Boc-2-methylamino-ethylamine hydrochloride is not directly mentioned in the literature, but its structural components and similar compounds have been studied, particularly in the context of organoboron compound synthesis. For example, Mikhailov and Aronovich (1958) explored the formation of N-substituted phenyldiaminoborons through the action of ethylamine on phenylboron dichloride. Their research is a part of foundational work in organoboron chemistry and could be relevant to the understanding of reactions involving similar ethylamine-based compounds (Mikhailov & Aronovich, 1958).
Fluorescence Properties in Alkylamino Derivatives
The fluorescence properties of alkylamino derivatives, including those formed by reactions involving ethylamine, have been studied to explore their application in various scientific fields. Abdullah et al. (2004) provided insights into the fluorescence behavior of such compounds in different solvents, indicating potential applications in the development of fluorescent probes or materials (Abdullah et al., 2004).
Ionic Liquid Supported Organocatalysts
The synthesis of ionic liquid supported organocatalysts involving ethylamine-related compounds, such as Proline-2-triethyl-ethylamide hexafluorophosphate, demonstrates the utility of these components in catalysis and synthetic chemistry. Srivastava (2022) discussed an efficient method for synthesizing these chiral building blocks, which could be relevant for reactions involving N-Boc-2-methylamino-ethylamine hydrochloride or its derivatives (Srivastava, 2022).
properties
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-5-9-4;/h9H,5-6H2,1-4H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLRIQZPTHKMQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590454 | |
Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-methylamino-ethylamine hydrochloride | |
CAS RN |
202207-79-2 | |
Record name | Carbamic acid, N-[2-(methylamino)ethyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202207-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [2-(methylamino)ethyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 202207-79-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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